molecular formula C12H16FNO2S B2393238 N-[[1-(4-fluorophenyl)cyclopropyl]methyl]ethanesulfonamide CAS No. 1209822-76-3

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]ethanesulfonamide

Cat. No.: B2393238
CAS No.: 1209822-76-3
M. Wt: 257.32
InChI Key: URCNMXURFUTVAH-UHFFFAOYSA-N
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Description

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]ethanesulfonamide is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a cyclopropyl group attached to a fluorophenyl ring, which is further connected to an ethane-1-sulfonamide moiety. The presence of the fluorine atom and the cyclopropyl group imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(4-fluorophenyl)cyclopropyl]methyl]ethanesulfonamide typically involves multiple steps, starting with the preparation of the cyclopropylmethyl intermediate. One common method involves the reaction of 4-fluorobenzyl chloride with cyclopropylmethylamine under basic conditions to form the desired intermediate. This intermediate is then reacted with ethanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]ethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[[1-(4-fluorophenyl)cyclopropyl]methyl]ethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom and the cyclopropyl group can enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(4-chlorophenyl)cyclopropyl]methyl}ethane-1-sulfonamide
  • N-{[1-(4-bromophenyl)cyclopropyl]methyl}ethane-1-sulfonamide
  • N-{[1-(4-methylphenyl)cyclopropyl]methyl}ethane-1-sulfonamide

Uniqueness

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]ethanesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2S/c1-2-17(15,16)14-9-12(7-8-12)10-3-5-11(13)6-4-10/h3-6,14H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCNMXURFUTVAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1(CC1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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